molecular formula C10H12N2O B3031895 2-[(Pyrrolidin-1-yl)carbonyl]pyridine CAS No. 83728-66-9

2-[(Pyrrolidin-1-yl)carbonyl]pyridine

Cat. No.: B3031895
CAS No.: 83728-66-9
M. Wt: 176.21 g/mol
InChI Key: VVSBDPSFOBQHNU-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-1-yl)carbonyl]pyridine is a pyridine derivative featuring a pyrrolidine carboxamide substituent at the 2-position of the pyridine ring.

Properties

IUPAC Name

pyridin-2-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSBDPSFOBQHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514807
Record name (Pyridin-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83728-66-9
Record name (Pyridin-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(Pyrrolidin-1-yl)carbonyl]pyridine involves the reaction of pyrrolidine with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures . Another approach involves the reaction of pyrrolidine with 2-bromopyridine under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-1-yl)carbonyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-[(Pyrrolidin-1-yl)carbonyl]pyridine serves as:

  • A ligand in coordination chemistry, facilitating the formation of metal complexes.
  • A building block for synthesizing more complex organic molecules.

Biology

Research indicates potential bioactive properties :

  • Investigated for antimicrobial and antiviral activities, showing promise in combating various pathogens.
  • The compound's structure allows for interactions with biological targets, influencing biochemical pathways .

Medicine

The compound is being explored for its role in drug discovery:

  • Potential use as a therapeutic agent targeting conditions such as pain, inflammation, and neurodegenerative diseases.
  • Studies have identified its efficacy in modulating cannabinoid receptors, which are implicated in various clinical disorders, including pain management and neuroprotection .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth compared to control groups, suggesting its potential as a lead compound in developing new antibiotics.

Case Study 2: Cannabinoid Receptor Modulation

Research on the modulation of cannabinoid receptors by this compound revealed its ability to selectively activate CB2 receptors while inhibiting CB1 receptors. This selectivity could lead to novel treatments for inflammatory diseases without the psychoactive effects associated with traditional cannabinoids .

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its target, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility : The carbonyl group in this compound increases polarity compared to halogenated analogs like 2-chloro-5-(4-substituted phenyl)pyridines (), which may improve aqueous solubility.
  • Thermal Stability : Halogenated derivatives (e.g., 2-chloro-substituted pyridines) exhibit higher melting points (268–287°C) due to stronger intermolecular interactions, whereas pyrrolidine carbonyl analogs likely have lower melting points .
  • Functional Group Reactivity : The propargyl alcohol substituent in 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol () enables click chemistry applications, a feature absent in the carboxamide derivative .

Commercial and Industrial Relevance

  • Cost and Availability : Halogenated derivatives (e.g., 2-fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine) are commercially available at $400–$4800 per gram (), while the target compound’s price is unlisted but likely higher due to synthetic complexity .
  • Applications : Used in uranium complexation () and as intermediates for bioactive molecules () .

Biological Activity

2-[(Pyrrolidin-1-yl)carbonyl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O, with a molecular weight of approximately 204.23 g/mol. The compound features a pyridine ring substituted at the 2-position with a carbonyl group linked to a pyrrolidine moiety, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

  • Opioid Receptors : Preliminary studies suggest that this compound may selectively bind to kappa opioid receptors, potentially leading to analgesic effects by modulating pain pathways.
  • Monoamine Uptake Inhibition : Analogues of this compound have shown promise as selective inhibitors of dopamine and norepinephrine uptake, indicating potential applications in treating mood disorders.
  • Antimicrobial Activity : Research indicates that derivatives may exhibit antimicrobial properties, acting against bacterial strains through mechanisms such as inhibition of cell wall synthesis .

Therapeutic Applications

The compound's unique structure allows for various therapeutic applications:

  • Pain Management : As a selective Na V1.8 sodium channel modulator, it may be beneficial in treating different pain types, including neuropathic and inflammatory pain .
  • Anticancer Properties : There is evidence suggesting that similar compounds can induce apoptosis in cancer cells, thus contributing to their anticancer potential.
  • Antimicrobial Agents : The compound's derivatives have been explored for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating significant potency .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Opioid Receptor BindingPotential analgesic effects through kappa receptor modulation
Monoamine UptakeSelective inhibition of dopamine/norepinephrine uptake
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells

Table 2: Case Studies on Biological Effects

StudyFindingsReference
Pain ModulationDemonstrated efficacy in reducing pain in animal models
Antimicrobial TestingMIC values comparable to standard antibiotics
Cancer Cell ApoptosisInduced apoptosis in specific cancer cell lines

Research Findings

Recent studies have highlighted the versatility of pyrrolidine derivatives in drug discovery. For instance, research has shown that modifications to the pyrrolidine structure can significantly enhance binding affinity to target receptors, which is crucial for therapeutic efficacy . Additionally, the incorporation of various functional groups has been linked to improved bioavailability and selectivity towards specific biological targets.

Q & A

Basic: What synthetic routes are recommended for 2-[(Pyrrolidin-1-yl)carbonyl]pyridine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyridine-pyrrolidine hybrids typically involves coupling reactions between activated pyridine derivatives and pyrrolidine precursors. For example:

  • Step 1 : Activate the pyridine ring at the 2-position using a carbonyl group (e.g., via chloroformylation or carboxylation).
  • Step 2 : Perform nucleophilic substitution with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) .
  • Optimization :
    • Solvent : Dichloromethane is preferred for its polarity and inertness.
    • Temperature : Room temperature minimizes side reactions (e.g., decomposition of sensitive intermediates).
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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